molecular formula C20H18N4O B11270131 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11270131
M. Wt: 330.4 g/mol
InChI Key: ZJERFXNZHAJKJB-UHFFFAOYSA-N
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Description

The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a pyrazole ring and two distinct methyl-substituted phenyl groups. The pyrazole moiety enhances structural diversity and modulates electronic properties, while the methyl groups on the phenyl rings likely improve lipophilicity and metabolic stability .

Synthesis of this compound may involve heterocyclization reactions similar to those reported for analogous 1,2,4-oxadiazoles. For instance, amidoxime intermediates can react with acylating agents under thermal or acidic conditions to form the oxadiazole ring . Evidence from related studies suggests that substituent positioning (e.g., 2,5-dimethylphenyl vs. 2-methylphenyl) significantly influences reactivity and biological activity .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O/c1-12-8-9-14(3)16(10-12)17-11-18(23-22-17)20-21-19(24-25-20)15-7-5-4-6-13(15)2/h4-11H,1-3H3,(H,22,23)

InChI Key

ZJERFXNZHAJKJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Conventional vs. Microwave-Assisted Synthesis

Microwave irradiation drastically improves efficiency:

ParameterConventional MethodMicrowave Method
Reaction Time8–12 h10–15 min
Yield65–75%85–92%
SolventToluene/DMFSolvent-free

Data adapted from similar oxadiazole syntheses.

Catalytic Systems

  • T3P® (Propylphosphonic Anhydride) : Enhances cyclization efficiency, achieving yields >90%.

  • ZnCl₂ : Facilitates Schiff base formation during pyrazole integration.

Analytical Characterization

  • Spectroscopic Data :

    • IR (KBr) : 1691 cm⁻¹ (C=O), 1232 cm⁻¹ (C–O–C oxadiazole), 747 cm⁻¹ (C–Cl).

    • ¹H NMR (DMSO-d₆) : δ 2.17 (s, 3H, CH₃), 5.69 (s, 1H, oxadiazole C₂–H), 7.21–7.49 (m, aromatic H).

    • Mass Spec : m/z 387.14 [M+H]⁺.

  • X-ray Diffraction : Confirms planar oxadiazole and pyrazole rings with dihedral angles <5°.

Challenges and Mitigation Strategies

  • Regioselectivity : Use of electron-withdrawing groups (e.g., NO₂) on intermediates directs cyclization.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted amidoxime.

Industrial-Scale Considerations

  • Green Chemistry : Solvent-free microwave synthesis reduces waste.

  • Cost Analysis : Bulk preparation of amidoxime precursors lowers raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C16H19N3O
  • Molecular Weight : 273.34 g/mol

Structural Features

The compound features a pyrazole ring and an oxadiazole moiety, contributing to its biological activity. The presence of multiple aromatic rings enhances its lipophilicity, which is often associated with increased bioactivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole have been evaluated for their efficacy against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays have shown that certain oxadiazole derivatives induce apoptosis in cancer cells by damaging DNA. For example:

  • Compound 5b demonstrated significant cytotoxic effects against glioblastoma cell lines.
  • Molecular Docking Studies indicated strong interactions with target proteins involved in cancer cell proliferation.

Anti-Diabetic Properties

Another area of research involves the anti-diabetic potential of oxadiazole derivatives. Studies using genetically modified models have indicated that specific compounds can lower glucose levels significantly.

Case Study: Drosophila Model

In vivo studies using Drosophila melanogaster as a model organism revealed that certain derivatives effectively reduced glucose levels and improved insulin sensitivity.

Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of oxadiazole derivatives. Compounds containing specific substituents on the oxadiazole ring have shown efficacy in seizure models.

Case Study: PTZ and MES Models

In both the pentylenetetrazol (PTZ) and maximal electroshock seizure (MES) models, certain derivatives exhibited strong anticonvulsant effects. The mechanism appears to involve modulation of benzodiazepine receptors.

Comparative Analysis of Biological Activities

Activity TypeCompound TestedModel UsedResult
Anticancer5bGlioblastoma Cell LineInduced apoptosis
Anti-Diabetic5dDrosophila melanogasterReduced glucose levels
AnticonvulsantVariousPTZ and MES modelsSignificant seizure protection

Mechanism of Action

The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole, we compare it with analogous compounds in terms of structure, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP/logD* Pharmacological Notes
Target Compound C22H20N4O 380.43 2,5-dimethylphenyl; 2-methylphenyl Not reported Likely enhanced lipophilicity
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C18H14F3N4O 368.32 Cyclopropyl; 4-CF3-phenyl Not reported Increased electron-withdrawing effects
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole C18H12Cl2N4O 371.22 Chloro; methyl; 2-chlorophenyl Not reported Higher halogen-induced polarity
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole C16H13N3O3 295.29 4-NO2-phenyl; phenylethyl logP = 4.71 Strong electron-withdrawing nitro group
5-(3-Phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole C20H18N4O4 378.38 Trimethoxyphenyl; phenyl Not reported Electron-donating methoxy groups

*logP/logD values are critical for predicting membrane permeability and bioavailability.

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s methyl groups (2,5-dimethylphenyl and 2-methylphenyl) likely increase lipophilicity compared to polar substituents like nitro (logP = 4.71 in ) or trifluoromethyl groups .
  • Halogenated analogs (e.g., chloro substituents in ) exhibit higher polarity, which may reduce cell permeability but improve target binding in hydrophilic environments.

Methoxy groups in donate electron density, increasing solubility but possibly reducing metabolic stability.

Structural Flexibility: The cyclopropyl substituent in introduces steric hindrance, which could restrict rotational freedom and improve selectivity for specific biological targets.

Pharmacological Potential:

While direct bioactivity data for the target compound is unavailable, structurally related molecules exhibit promising properties:

  • Antimicrobial Activity : Compounds with chloro or methoxy substituents (e.g., ) show growth inhibitory effects against microbial strains .

Stability and Crystallography:

Weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π-π stacking observed in ) stabilize similar compounds in solid states. These interactions may influence the target compound’s crystallinity and formulation stability.

Biological Activity

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound through a comprehensive review of available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole moiety and an oxadiazole ring. Its molecular formula is C19H18N4OC_{19}H_{18}N_4O, and its structural representation can be expressed as follows:

SMILES CC1 CC C C C1 C C2 NN C C2 NC O CCl C3 CC CC C3\text{SMILES CC1 CC C C C1 C C2 NN C C2 NC O CCl C3 CC CC C3}

Anticancer Activity

1,2,4-Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that derivatives similar to this compound demonstrated inhibition of key enzymes involved in cancer progression such as HDAC and thymidylate synthase .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Oxadiazole Derivative AHeLa (Cervical)8.5
Oxadiazole Derivative BMCF-7 (Breast)12.0
This compoundCaco-2 (Colon)TBD

Antimicrobial Activity

Recent studies have shown that oxadiazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains and showed promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Against Bacterial Strains

StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, making them candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes that are critical for cancer cell proliferation.
  • Receptor Modulation : It may act on specific receptors involved in inflammatory pathways.
  • Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells.

Case Studies

A notable case study involved the synthesis and biological evaluation of various oxadiazole derivatives where the target compound was found to exhibit significant anticancer activity against multiple cell lines with an IC50 value comparable to established chemotherapeutics .

Q & A

Q. What are the common synthetic routes for preparing 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation reactions between substituted pyrazole-carboxylic acid derivatives and 2-methylphenyl nitrile precursors. Key steps include:

  • Vilsmeier-Haack reaction for pyrazole ring formation (using POCl₃/DMF) .
  • Cyclocondensation under microwave irradiation or reflux conditions (e.g., in ethanol/acetic acid) to form the 1,2,4-oxadiazole core .
  • Coupling strategies for introducing aryl substituents, often mediated by palladium catalysts or copper(I) iodide .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of substituents on the pyrazole and oxadiazole rings .
  • Single-crystal X-ray diffraction to resolve dihedral angles between aromatic rings (e.g., pyrazole vs. oxadiazole planes, typically 16–52°) .
  • High-resolution mass spectrometry (HRMS) to verify molecular mass and isotopic patterns .

Q. How is purity and stability assessed during synthesis?

  • HPLC with UV detection (C18 columns, acetonitrile/water gradients) to monitor reaction progress and impurities .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability under nitrogen atmosphere .
  • Accelerated stability studies in DMSO or PBS buffers (pH 7.4) at 37°C for 48 hours .

Q. What in vitro models are used for preliminary biological activity screening?

  • Human whole blood assays to measure inhibition of leukotriene B4 (LTB4) production (IC₅₀ < 100 nM indicates potency) .
  • Enzyme inhibition assays (e.g., 5-lipoxygenase activating protein, FLAP) using fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl rings improves FLAP binding affinity (IC₅₀ < 10 nM) .
  • Steric effects : Bulkier substituents on the pyrazole ring reduce metabolic clearance in liver microsomes .
  • Computational docking : Molecular dynamics simulations predict interactions with FLAP’s hydrophobic pocket (e.g., π-π stacking with Phe77) .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Cross-species DMPK profiling : Compare rodent vs. human microsomal stability to identify species-specific metabolism .
  • Plasma protein binding assays : High protein binding (>95%) may reduce free drug availability in vivo .
  • Orthogonal in vivo models : Murine ex vivo whole blood studies correlate dose-dependent LTB4 inhibition with pharmacokinetic exposure .

Q. How is regioselectivity controlled during pyrazole-oxadiazole cyclization?

  • Temperature modulation : Lower temperatures (0–5°C) favor 1,2,4-oxadiazole formation over 1,3,4-isomers .
  • Catalytic additives : Use of pyridine or DMAP suppresses side reactions during cyclodehydration .
  • Microwave-assisted synthesis : Enhances reaction efficiency and regioselectivity (yields >80%) .

Q. What computational methods predict CYP450-mediated drug-drug interaction risks?

  • CYP3A4 inhibition assays : Fluorescent probe substrates (e.g., midazolam) assess competitive inhibition .
  • Docking simulations : Identify metabolic "hotspots" (e.g., interactions with heme iron or active-site residues) .
  • QSAR models : Train on datasets of known CYP inhibitors to predict liability .

Q. How are in silico tools applied to optimize ADME properties?

  • LogP calculations : Aim for 2–4 to balance solubility and membrane permeability .
  • PAMPA assays : Predict blood-brain barrier penetration (low permeability preferred for non-CNS targets) .
  • ProDrug strategies : Ester prodrugs (e.g., acetoxymethyl) improve oral bioavailability in preclinical models .

Q. What experimental designs validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate azide or alkyne tags for click chemistry-based target identification .
  • Cellular thermal shift assays (CETSA) : Confirm FLAP target engagement by measuring thermal stability shifts .
  • CRISPR-Cas9 knockouts : Validate specificity using FLAP-deficient cell lines .

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